molecular formula C23H18FN7O2 B2604594 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1020488-69-0

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No. B2604594
M. Wt: 443.442
InChI Key: HEYUOOLIBZYBRQ-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
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Scientific Research Applications

Molecular Probes and Receptor Studies

Research has developed molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, exhibiting high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These probes, through modifications and functionalizations, aim to study the A2AAR's role and interactions within biological systems, offering insights into receptor targeting and signaling mechanisms (Kumar et al., 2011).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, through fluorine-18 labeling, have demonstrated their utility in vivo as PET-radiotracers for neuroinflammation, contributing to the early detection and monitoring of neurodegenerative disorders (Damont et al., 2015).

Anticancer Activity

A study on 6-fluorobenzo[b]pyran-4-one derivatives, including pyrazole and pyrimidine thione derivatives, has shown anticancer activity against various human cancer cell lines at low concentrations. These compounds, through structural modifications, offer a promising avenue for developing new anticancer agents with enhanced efficacy and selectivity (Hammam et al., 2005).

Inhibitors of Phosphodiesterase 1

The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors have been explored for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research highlights the potential of pyrazolo[3,4-d]pyrimidinones in addressing cognitive deficits, showcasing the therapeutic applications of such compounds in CNS disorders (Li et al., 2016).

Anti-inflammatory Activity

Synthesis and evaluation of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been conducted, showing significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents with potential therapeutic applications (Sunder et al., 2013).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-14-11-19(26-20(32)12-15-5-3-2-4-6-15)31(29-14)23-27-21-18(22(33)28-23)13-25-30(21)17-9-7-16(24)8-10-17/h2-11,13H,12H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYUOOLIBZYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

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